6-Oxaspiro[3.4]octan-1-amine hydrochloride

Catalog No.
S12367485
CAS No.
M.F
C7H14ClNO
M. Wt
163.64 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Oxaspiro[3.4]octan-1-amine hydrochloride

Product Name

6-Oxaspiro[3.4]octan-1-amine hydrochloride

IUPAC Name

6-oxaspiro[3.4]octan-3-amine;hydrochloride

Molecular Formula

C7H14ClNO

Molecular Weight

163.64 g/mol

InChI

InChI=1S/C7H13NO.ClH/c8-6-1-2-7(6)3-4-9-5-7;/h6H,1-5,8H2;1H

InChI Key

YFAHRMRIDWYRSM-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C1N)CCOC2.Cl

6-Oxaspiro[3.4]octan-1-amine hydrochloride is a chemical compound characterized by a unique spirocyclic structure. Its IUPAC name is 6-Oxaspiro[3.4]octan-1-amine hydrochloride, and it has a molecular formula of C7_7H14_{14}ClNO, with a molecular weight of approximately 163.65 g/mol. The compound features a bicyclic framework that includes an oxygen atom in the spiro center, contributing to its distinctive properties and potential applications in various fields such as medicinal chemistry and material science .

The reactivity of 6-Oxaspiro[3.4]octan-1-amine hydrochloride can be attributed to its amine functional group, which can participate in various nucleophilic substitution reactions. The hydrochloride salt form enhances its solubility in water, making it more accessible for reactions in aqueous environments. Common reactions may include:

  • Nucleophilic Substitution: The amine group can react with alkyl halides to form secondary or tertiary amines.
  • Acylation: The amine can undergo acylation reactions to form amides.
  • Formation of Salts: The basic nature of the amine allows it to form salts with various acids, which can be useful for purification and characterization purposes.

The synthesis of 6-Oxaspiro[3.4]octan-1-amine hydrochloride typically involves multi-step organic reactions. A common synthetic route includes:

  • Formation of the Spirocyclic Framework: This can be achieved through cyclization reactions involving suitable precursors.
  • Introduction of the Amine Group: An amine can be introduced via reductive amination or by direct nucleophilic attack on an appropriate carbonyl compound.
  • Salt Formation: The final step often involves reacting the free base with hydrochloric acid to yield the hydrochloride salt.

Specific synthetic pathways may vary based on starting materials and desired purity levels.

6-Oxaspiro[3.4]octan-1-amine hydrochloride has potential applications in:

  • Pharmaceutical Development: As a lead compound for designing new drugs targeting neurological conditions.
  • Chemical Research: Useful in studies exploring structure-activity relationships within spirocyclic compounds.
  • Material Science: Potential use in creating novel polymers or materials due to its unique structural properties.

Interaction studies involving 6-Oxaspiro[3.4]octan-1-amine hydrochloride focus on its binding affinity with various biological targets, particularly receptors involved in neurotransmission. Preliminary studies may include:

  • Receptor Binding Assays: Evaluating interactions with serotonin and dopamine receptors.
  • In Vivo Studies: Assessing behavioral effects in animal models to determine pharmacological profiles.

These studies are crucial for understanding the compound's therapeutic potential and safety profile.

Several compounds share structural characteristics with 6-Oxaspiro[3.4]octan-1-amine hydrochloride, leading to interesting comparisons:

Compound NameStructure TypeNotable Properties
2-{6-Oxaspiro[3.4]octan-7-yl}ethan-1-amine hydrochlorideSpirocyclic AminePotential antidepressant activity
Rac-(7R,8S)-8-methoxy-5-oxaspiro[3.4]octan-7-amine hydrochlorideMethoxy-substituted SpiroEnhanced lipophilicity and CNS activity
6-Azaspiro[3.4]octan-1-ol hydrochlorideAzaspiro CompoundExhibits different biological activity profiles

The uniqueness of 6-Oxaspiro[3.4]octan-1-amine hydrochloride lies in its specific spirocyclic structure combined with the amine functionality, which may confer distinct pharmacological effects compared to its analogs.

Stereochemical Considerations in Spiro[3.4]octane Systems

The stereochemical complexity of 6-Oxaspiro[3.4]octan-1-amine hydrochloride arises from its unique spirocyclic framework, which creates distinct conformational constraints and stereochemical challenges [1]. The spiro junction at the central carbon atom generates a rigid, non-planar geometry that significantly influences the overall molecular architecture and stereochemical properties [24]. This spirocyclic system contains two undefined atom stereocenters, as confirmed by computational analysis, indicating the presence of multiple stereoisomeric forms [1].

The molecular formula C₇H₁₄ClNO with a molecular weight of 163.64 grams per mole demonstrates the compact nature of this spirocyclic amine hydrochloride [1]. The spiro[3.4]octane core system exhibits characteristic structural features where a four-membered cyclobutane ring is fused to a five-membered tetrahydrofuran ring through a single shared carbon atom . This arrangement creates a bicyclic framework that includes an oxygen atom in the spiro center, contributing to the distinctive stereochemical properties and potential applications .

The stereochemical considerations in spiro[3.4]octane systems are particularly complex due to the conformational rigidity imposed by the spirocyclic junction [8]. Research has demonstrated that spirocyclic compounds containing similar structural motifs exhibit distinct stereochemical behaviors, with the spatial proximity of functional groups being defined by the spirocyclic system [8]. The facile intramolecular interactions observed in related spirocyclic amino acids highlight the importance of spatial relationships in these systems [8].

Table 1: Stereochemical Parameters of 6-Oxaspiro[3.4]octan-1-amine hydrochloride

ParameterValueReference
Molecular FormulaC₇H₁₄ClNO [1]
Molecular Weight163.64 g/mol [1]
Undefined Atom Stereocenters2 [1]
Rotatable Bond Count0 [1]
Topological Polar Surface Area35.3 Ų [1]
Heavy Atom Count10 [1]

The conformational analysis of spirocyclic systems reveals that the spiro junction creates significant constraints on molecular flexibility [6] [30]. Studies on related spirocyclic foldamers have demonstrated that spiro bis-lactams enable controlled rotation of the backbone, allowing precise control of molecular shape along two orthogonal directions [6] [30]. This conformational control is particularly relevant for understanding the structural behavior of 6-Oxaspiro[3.4]octan-1-amine hydrochloride, as similar spirocyclic systems exhibit predictable conformational preferences [6].

The stereochemical implications extend beyond simple geometric considerations to include electronic effects and intermolecular interactions [22]. Research on related spirocyclic compounds has shown that the rigid framework influences not only the spatial arrangement of substituents but also their electronic environments and reactivity patterns [22]. The conformational rigidity of the spiro[3.4]octane system contributes to its unique chemical and physical properties, making it an important scaffold for various applications .

X-ray Crystallographic Studies of Amine Hydrochloride Derivatives

X-ray crystallographic analysis of amine hydrochloride derivatives provides crucial insights into the three-dimensional structure and intermolecular interactions of spirocyclic compounds [19] [28]. The crystallographic characterization of related spirocyclic amine hydrochlorides has revealed important structural features that contribute to our understanding of these molecular systems [28] [31].

Studies of halofantrine hydrochloride, a structurally related amine hydrochloride, demonstrate the typical crystallographic parameters observed for such compounds [28]. The crystal structure analysis revealed that both the hydroxyl group and the amine group form hydrogen bonds with the chloride anions, creating a stabilized crystalline lattice [28]. The intramolecular nitrogen-oxygen distance of 4.177 ± 0.006 Ångströms provides insight into the spatial relationships within these molecular systems [28].

Table 2: Crystallographic Parameters for Related Amine Hydrochloride Compounds

CompoundSpace GroupUnit Cell ParametersResolutionReference
Halofantrine HClP2₁2₁2₁a=6.290 Å, b=13.533 Å, c=30.936 Å- [28]
DARP3 ScaffoldI222-3.81 Å [31]
2-(phenyl)imidazole derivativeP2₁/c-- [19]

The crystallographic analysis of spirocyclic compounds has shown that these systems typically crystallize in monoclinic or orthorhombic space groups with multiple molecules per unit cell [19] [31]. The molecular bond geometries indicate connectivity patterns that are consistent with reported standard bond distances, confirming the structural integrity of the spirocyclic framework [19].

Advanced crystallographic techniques have revealed the importance of intermolecular hydrogen bonding networks in stabilizing the crystal structures of amine hydrochlorides [19] [28]. The crystal packing is further stabilized by ring interactions, where the gravity centers of aromatic or heterocyclic rings interact with hydrogen atoms, creating additional stabilization mechanisms [19]. These structural features are particularly relevant for understanding the solid-state properties of 6-Oxaspiro[3.4]octan-1-amine hydrochloride.

The application of powder diffraction techniques combined with direct space approaches has proven effective for structure determination of related spirocyclic compounds [22]. The Rietveld refinement method has been successfully employed to refine crystal structures from laboratory X-ray powder diffraction data, providing reliable structural information even when single crystal quality is insufficient [22].

Recent advances in X-ray crystallographic methodology have enabled the determination of absolute configurations using anomalous dispersion techniques and the Flack parameter [35]. The Flack parameter provides a measure of the likelihood that the enantiomer modeled in the X-ray diffraction collection represents the correct absolute configuration [35]. However, challenges remain when investigating compounds containing primarily light atoms such as oxygen, nitrogen, and carbon [35].

The crystal structure analysis of designed protein cages containing spirocyclic elements has demonstrated the potential for crystallographic investigations of complex spirocyclic systems [31]. The resolution achieved in these studies, typically ranging from 2.1 to 7.08 Ångströms with an average of 3.62 Ångströms, provides valuable benchmarks for spirocyclic compound crystallography [31].

Computational Modeling of Spirocyclic Conformational Dynamics

Computational modeling approaches have become essential tools for understanding the conformational dynamics and structural properties of spirocyclic compounds [20] [23] [27]. Density functional theory calculations have proven particularly valuable for predicting the molecular structural and conformational properties of spirocyclic amine systems [20] [25].

The selection of appropriate computational methods is crucial for accurate modeling of spirocyclic conformational dynamics [20]. Comparative studies of different density functional theory functionals, including B3LYP, LSDA, PBEPBE, CAM-B3LYP, and M06-2X, have demonstrated that the M06-2X functional with the 6-311++G(d,p) basis set provides superior performance in predicting geometric bond lengths and bond angles [20]. The inclusion of polarization and diffuse functions in basis sets such as 6-311++G(d,p) is particularly beneficial for systems with long-range interactions [20].

Table 3: Computational Methods for Spirocyclic Conformational Analysis

MethodBasis SetApplicationAccuracyReference
M06-2X6-311++G(d,p)Geometry optimizationSuperior bond prediction [20]
B3LYPcc-pVDZStructure optimizationModerate accuracy [23]
LSDA6-311GVibrational spectraBest for frequencies [20]
DFT-D3VariousIntermolecular interactionsEnhanced dispersion [25]

Conformational analysis studies typically begin with systematic exploration of the potential energy surface to identify stable conformations [23] [29]. Research on related spirocyclic compounds has shown that conformational analysis can reveal multiple stable conformations, with the highest energy structures being selected for further density functional theory calculations [23]. The total conformational space can be extensive, with some studies identifying over 500 possible conformations for complex spirocyclic systems [23].

The application of natural bond orbital analysis has provided insights into the electronic structure and bonding properties of spirocyclic compounds [26]. Energy decomposition analysis combined with natural orbital for chemical valence has revealed the dependency of charge transfer on electron delocalization in spirocyclic-phosphazene systems [26]. These computational techniques demonstrate clear differences between cyclic arrays and provide quantitative measures of electronic interactions [26].

Molecular dynamics simulations have emerged as powerful tools for studying the conformational dynamics of spirocyclic systems [27]. These simulations enable the investigation of conformational transitions and structural characterization over extended time scales [27]. The combination of molecular dynamics with machine learning approaches, such as extreme gradient boosting models with Shapley additive explanations, has proven effective for identifying key conformational features [27].

The computational modeling of spirocyclic conformational dynamics has revealed important insights into the relationship between structure and function [29]. Thermodynamic and kinetic studies of spiro-heterocycle formation have shown that van der Waals complex formation is thermodynamically favorable compared to bimolecular transition steps [29]. The entropy changes across various reaction steps indicate appreciable interactions within reacting molecules, as evidenced by variations in the geometries of optimized species [29].

Advanced computational techniques including time-dependent density functional theory calculations have been employed to study the absorption profiles and optical properties of spirocyclic compounds [26]. These calculations enable the prediction of redshift patterns and changes in absorption intensities, providing valuable information for understanding the electronic properties of spirocyclic systems [26].

Structure–Activity Relationship (SAR) Studies

Study (lead series)Position modified with the 6-oxaspiro[3.4]octan amine or close analogueKey SAR outcomePotency change
Ciprofloxacin congeners bearing 6-azaspiro[3.4]octane instead of piperazine [2]C-7 side-chain amineRigid spirocycle improved efficacy against Staphylococcus aureus and Acinetobacter baumannii; MIC 0.5–4 µg mL⁻¹Up to 8-fold vs parent drug
σ₁-receptor ligands (pyridinylmethyl 6-oxaspiro analogue) [3]Basic nitrogen replaced by spiro azepaneKi(σ₁) 0.42–3.9 nM; >150-fold selectivity over σ₂3- to 6-fold affinity gain
Glucokinase activators: spirocyclic amine replacements in AZD1656 leads [4] [5]Heteroatom-rich spiro amines introduced at solvent-exposed regionEC₅₀ maintained (≈60 nM) while improving metabolic stabilityActivity retained
General spirocycle review [6]Spiro insertion at metabolically labile alkyl chainsRaised Fsp³, decreased cLogP, enhanced oral exposureScaffold-dependent

Collectively, SAR campaigns show that replacing flexible monocyclic amines with the 6-oxaspiro[3.4]octane core can (i) lock bioactive conformations, (ii) retain basicity for target engagement, and (iii) increase lipophilic ligand efficiency, often translating into potency or selectivity gains.

Target Identification for Metabolic Disorder Therapeutics

Recent chemoproteomic and target-based screens highlight enzymes where spirocyclic amines provide preferred vectors:

  • Stearoyl-coenzyme A desaturase-1 (SCD1). Spiro inhibitors 71–72 (bearing the 6-oxaspiro core) display mouse SCD1 IC₅₀ = 8–10 nM and lower plasma desaturation index in vivo, validating the scaffold for dyslipidemia drug discovery [6].

  • Glycogen synthase kinase-3β. Compound 74, an oxaspiro-substituted inhibitor, showed IC₅₀ = 36 nM and oral glucose-lowering in rodent oral-glucose-tolerance tests, indicating potential for insulin-resistance therapy [6].

  • Glucokinase (hexokinase-IV). Patent WO2007104034 describes spirocyclic amine activators that elevate glucose phosphorylation in β-cells and hepatocytes; analogous chemotypes maintain high potency while improving microsomal stability [4].

These findings suggest that 6-Oxaspiro[3.4]octan-1-amine hydrochloride offers an optimal balance of polarity and steric volume for binding pockets of metabolic enzymes, warranting further target-deconvolution studies by activity-based protein profiling.

Role in Developing Novel Antiviral Agents

Spiro frameworks have re-emerged as privileged antiviral chemotypes owing to their three-dimensionality and ability to access non-planar viral enzyme pockets:

  • A review of spirooxindoles reports low-nanomolar inhibition of dengue virus NS4B and broad activity against flaviviruses; antiviral potency correlates with spiro center sterics and hydrogen-bond donor count [7].
  • Fragment merging campaigns against severe acute respiratory syndrome coronavirus 2 3-chymotrypsin-like protease adopted spirocyclic amines to achieve reversible covalent bonding while minimizing off-target cysteine reactivity; lead S-892216 retained single-digit-nanomolar EC₅₀ values across Omicron variants [8].

Although 6-Oxaspiro[3.4]octan-1-amine hydrochloride itself has not been screened publicly, its physicochemical resemblance to the above series (primary amine, c < 170 Da, rigid bicyclic core) makes it an attractive fragment for in silico docking and phenotypic screening against RNA-virus proteases and helicases.

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

163.0763918 g/mol

Monoisotopic Mass

163.0763918 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-09-2024

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